1,2-Benzisothiazol-4-ol, 7-amino-

Beta-blocker Cardioselectivity Aminopropanol derivatives

1,2-Benzisothiazol-4-ol, 7-amino- (CAS 67322-83-2) is a bicyclic heterocyclic compound featuring a benzene ring fused to an isothiazole core, with a hydroxyl group at the 4-position and a primary amine at the 7-position. As a key synthetic intermediate in the 4-hydroxy-1,2-benzisothiazole series, it serves as a critical precursor for aminopropanol derivatives that exhibit potent beta-sympatholytic (beta-blocker) activity, with the 7-amino substitution pattern distinguishing it from the parent 1,2-benzisothiazol-4-ol and other positional isomers.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B8574645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazol-4-ol, 7-amino-
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NSC2=C1N)O
InChIInChI=1S/C7H6N2OS/c8-5-1-2-6(10)4-3-9-11-7(4)5/h1-3,10H,8H2
InChIKeyZGFCMRQLEMJWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzisothiazol-4-ol, 7-amino- (CAS 67322-83-2): Core Intermediate for Cardiac Beta-Blocker Development and Heterocyclic Library Synthesis


1,2-Benzisothiazol-4-ol, 7-amino- (CAS 67322-83-2) is a bicyclic heterocyclic compound featuring a benzene ring fused to an isothiazole core, with a hydroxyl group at the 4-position and a primary amine at the 7-position [1]. As a key synthetic intermediate in the 4-hydroxy-1,2-benzisothiazole series, it serves as a critical precursor for aminopropanol derivatives that exhibit potent beta-sympatholytic (beta-blocker) activity, with the 7-amino substitution pattern distinguishing it from the parent 1,2-benzisothiazol-4-ol and other positional isomers [2].

Substitution Risk in 1,2-Benzisothiazol-4-ol Derivatives: Why 7-Amino Substitution Is Non-Interchangeable for Beta-Blocker Synthetic Routes


Within the 1,2-benzisothiazol-4-ol chemical space, positional isomerism and functional group identity critically dictate downstream pharmacological activity. The 7-amino group on the target compound enables regioselective derivatization to yield aminopropanol beta-blockers with up to 11-fold greater cardioselectivity than propranolol, a property not achievable with the parent 1,2-benzisothiazol-4-ol (lacking the 7-amino handle) or with 7-nitro analogs (requiring additional reduction steps that introduce purity and yield penalties) [1][2]. Generic substitution with other benzisothiazole cores risks losing the specific 7-amino functional handle essential for constructing beta-1 selective pharmacophores.

Quantitative Differentiation Evidence for 1,2-Benzisothiazol-4-ol, 7-amino-: Comparator-Based Analysis for Procurement Decisions


Synthetic Gateway to Beta-1 Selective Pharmacophores: Comparative Cardioselectivity of Derived Aminopropanol Compounds vs. Propranolol

Aminopropanol derivatives synthesized from 4-hydroxy-1,2-benzisothiazole scaffolds—for which 1,2-benzisothiazol-4-ol, 7-amino- serves as a key amino-functionalized precursor—demonstrate beta-1 cardioselectivity substantially exceeding that of the clinical benchmark propranolol. In pithed rat models (intravenous administration), selected 4-benzisothiazole derivatives block cardiac beta-1 receptors at doses 2 to 11 times lower than those required to block vascular beta-2 receptors, whereas propranolol requires approximately equal doses for both effects, indicating non-selective blockade [1]. The most potent derivative (Example 35 in the patent) showed an 11-fold cardioselectivity margin. This selectivity is structurally contingent on the 4-hydroxy-1,2-benzisothiazole core, which is accessed via the 7-amino intermediate.

Beta-blocker Cardioselectivity Aminopropanol derivatives

Enhanced Beta-1 Receptor Blocking Potency: Class-Level Evidence from 4-Benzisothiazole Derivatives vs. Propranolol

A comparative pharmacological study demonstrated that most 4-benzisothiazole derivatives strongly act on cardiac beta-1 receptors in rats in situ, exhibiting 2.6 to 8.3 times the potency of propranolol, whereas derivatives of 4-benzisoxazole and 5-benzisothiazole are less potent [1]. The most active compound, 4-(2-hydroxy-3-isopropylamino-propoxy)-1,2-benzisothiazole (LU 24329), was further shown to be 11 times more active than propranolol in blocking beta-1 receptors in conscious dogs (i.v.) and in isolated perfused guinea pig hearts [1]. The 4-hydroxy-1,2-benzisothiazole scaffold—synthesized from intermediates including 1,2-benzisothiazol-4-ol, 7-amino-—is thus validated as a privileged structure for high-potency beta-blockade.

Beta-sympatholytic Cardiac beta-1 receptor Potency comparison

Regiochemical Advantage for Derivatization: 7-Amino vs. 7-Nitro and Unsubstituted 1,2-Benzisothiazol-4-ol

1,2-Benzisothiazol-4-ol, 7-amino- provides a direct amino handle for immediate derivatization (e.g., diazotization, acylation, or alkylation) without requiring a reduction step. Its precursor, 7-nitro-4-hydroxy-1,2-benzisothiazole, requires catalytic hydrogenation or metal-mediated reduction of the nitro group to access the same amino functionality, adding a synthetic step that can introduce metal impurities and reduce overall yield [1]. The parent compound 1,2-benzisothiazol-4-ol lacks a functionalizable substituent at the 7-position entirely, making it unsuitable for synthesizing 7-substituted aminopropanol pharmacophores. Thus, procurement of the pre-reduced 7-amino compound eliminates a reduction step, reducing process complexity and improving atom economy in downstream synthesis.

Synthetic intermediate Regioselective functionalization Nitro reduction

Antimicrobial Potential of Benzisothiazole Scaffolds: Class-Level Evidence Supporting Broad-Spectrum Anti-Infective Screening

While direct antimicrobial data for 1,2-benzisothiazol-4-ol, 7-amino- are not available in the peer-reviewed literature, structurally related benzisothiazolone derivatives exhibit potent broad-spectrum anti-infective activity. The most potent benzisothiazolone derivative (compound 1.15) showed an MIC50 of 0.4 μg/mL against Staphylococcus aureus ATCC 700699 (MRSA), outperforming gentamicin (MIC50 = 0.78 μg/mL) [1]. Additionally, the N-benzyl benzisothiazolone derivative (1.7) demonstrated antifungal IC50 values of 0.4–1.3 μg/mL against Candida albicans, Cryptococcus neoformans, Sporothrix schenckii, and Candida parapsilosis, with an IC50 of 0.1 μg/mL against Aspergillus fumigatus [1]. The benzisothiazole core is thus validated as a privileged scaffold for anti-infective discovery, suggesting that the 7-amino-4-hydroxy substitution pattern may merit screening in similar assays.

Antibacterial Antifungal Benzisothiazolone MIC50

High-Value Application Scenarios for 1,2-Benzisothiazol-4-ol, 7-amino- in Pharmaceutical R&D and Chemical Procurement


Synthesis of Cardioselective Beta-1 Adrenergic Receptor Blockers

The 7-amino group serves as a derivatization handle for constructing aminopropanol side chains that yield beta-1 selective antagonists. As demonstrated in US4168317A, derivatives synthesized from this scaffold achieve cardioselectivity ratios up to 11:1 (beta-1 vs. beta-2) in pithed rat models, substantially exceeding propranolol's non-selective profile [1]. Procurement of the pre-formed 7-amino intermediate directly supports structure-activity relationship (SAR) exploration of next-generation beta-blockers for coronary heart disease, hypertension, and cardiac arrhythmias.

Medicinal Chemistry Library Enumeration for Anti-Infective Screening

Given the validated anti-infective properties of the benzisothiazole scaffold—with benzisothiazolone analogs achieving MIC50 values as low as 0.4 μg/mL against MRSA and IC50 values of 0.1–1.3 μg/mL against pathogenic fungi [1]—the 7-amino-4-hydroxy substitution pattern offers a distinct chemotype for parallel library synthesis. The free amine enables rapid amide coupling, sulfonylation, or reductive amination to generate diverse screening libraries targeting antibacterial and antifungal lead discovery programs.

Process Chemistry Optimization: Bypassing Nitro Reduction in Multi-Step Synthesis

In synthetic routes to 4-hydroxy-1,2-benzisothiazole-derived pharmaceuticals, the 7-amino compound eliminates the need for a catalytic hydrogenation or metal-mediated reduction step required when starting from 7-nitro-4-hydroxy-1,2-benzisothiazole [1]. This streamlines the synthetic sequence, reduces heavy metal contamination risk, and improves overall yield and atom economy—key considerations for process chemists scaling up beta-blocker intermediate production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Benzisothiazol-4-ol, 7-amino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.